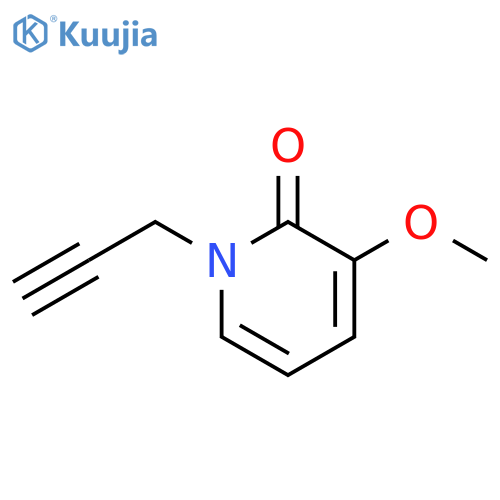

Cas no 1416915-15-5 (1-Propargyl-3-methoxypyridine-2-one)

1416915-15-5 structure

商品名:1-Propargyl-3-methoxypyridine-2-one

CAS番号:1416915-15-5

MF:C9H9NO2

メガワット:163.173262357712

MDL:MFCD26744136

CID:4782506

1-Propargyl-3-methoxypyridine-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Propargyl-3-methoxypyridine-2-one

-

- MDL: MFCD26744136

- インチ: 1S/C9H9NO2/c1-3-6-10-7-4-5-8(12-2)9(10)11/h1,4-5,7H,6H2,2H3

- InChIKey: VEEZWCYARGCISS-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC#C)C=CC=C1OC

1-Propargyl-3-methoxypyridine-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 214269-2.500g |

1-Propargyl-3-methoxypyridine-2-one, 95% |

1416915-15-5 | 95% | 2.500g |

$1733.00 | 2023-09-06 |

1-Propargyl-3-methoxypyridine-2-one 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

1416915-15-5 (1-Propargyl-3-methoxypyridine-2-one) 関連製品

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量